WHO Toxic Equivalency Factor (TEF) Gap: Zero TEQ Contribution vs. High-Potency 2,3,7,8-Substituted Isomers
Under the WHO 2005 TEF system, 1,3,4,7,9-PeCDF is not assigned a TEF value, effectively contributing zero to toxic equivalency (TEQ) calculations. In contrast, 2,3,4,7,8-PeCDF carries a TEF of 0.3 (30% of 2,3,7,8-TCDD potency), and 1,2,3,7,8-PeCDF carries a TEF of 0.03 [1]. This absence reflects the structural requirement for chlorine atoms at the 2,3,7,8 positions for high-affinity AhR binding and subsequent dioxin-like gene expression. The 2022 WHO TEF reevaluation maintained this differentiation, confirming that non-2,3,7,8-substituted PCDF congeners remain excluded from TEQ calculations [2].
| Evidence Dimension | WHO 2005 Toxic Equivalency Factor (TEF) for human risk assessment |
|---|---|
| Target Compound Data | Not assigned (effectively 0) |
| Comparator Or Baseline | 2,3,4,7,8-PeCDF: TEF = 0.3; 1,2,3,7,8-PeCDF: TEF = 0.03 |
| Quantified Difference | TEF gap of 0.3 vs. 0 for nearest high-potency comparator; 0.03 vs. 0 for nearest low-potency comparator |
| Conditions | WHO 2005 expert panel reevaluation (Van den Berg et al., 2006); confirmed in WHO 2022 reevaluation (DeVito et al., 2024) |
Why This Matters
For regulatory TEQ calculations, using 2,3,4,7,8-PeCDF instead of the target would introduce a 30% TCDD-equivalent potency error per unit mass, dramatically skewing compliance assessments under EU and US EPA frameworks.
- [1] Van den Berg, M. et al. The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences 93(2), 223-241 (2006). View Source
- [2] DeVito, M.J. et al. The 2022 World Health Organization reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, dibenzofurans and biphenyls. Regulatory Toxicology and Pharmacology, 146, 105525 (2024). View Source
